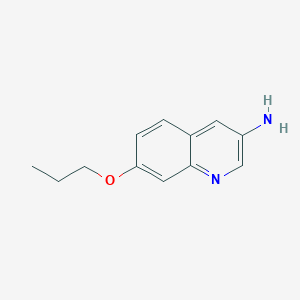
7-Propoxyquinolin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 7-Propoxyquinoléine-3-amine est un composé aromatique hétérocyclique appartenant à la famille des quinoléines. Les dérivés de la quinoléine sont connus pour leurs diverses activités biologiques et ont été largement étudiés pour leurs applications potentielles en chimie médicinale. La structure de la 7-Propoxyquinoléine-3-amine est constituée d'un noyau de quinoléine avec un groupe propoxy en position 7 et un groupe amine en position 3.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la 7-Propoxyquinoléine-3-amine peut être réalisée par diverses méthodes. Une approche courante implique la réaction de la 7-hydroxyquinoléine avec le bromure de propyle en présence d'une base pour former la 7-propoxyquinoléine. Cet intermédiaire est ensuite soumis à une nitration suivie d'une réduction pour donner la 7-Propoxyquinoléine-3-amine.
Méthodes de production industrielle : La production industrielle de la 7-Propoxyquinoléine-3-amine implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à flux continu et de techniques de purification avancées telles que la cristallisation et la chromatographie sont courantes dans les milieux industriels.
Analyse Des Réactions Chimiques
Types de réactions : La 7-Propoxyquinoléine-3-amine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de N-oxyde de quinoléine.
Réduction : Les réactions de réduction peuvent convertir les dérivés nitro en amines.
Substitution : Les réactions de substitution électrophile peuvent introduire divers groupes fonctionnels sur le cycle de la quinoléine.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrogénation catalytique sont fréquemment utilisés.
Substitution : Des réactifs comme les halogènes, les chlorures de sulfonyle et les agents alkylants sont utilisés dans des conditions acides ou basiques.
Produits principaux : Les principaux produits formés à partir de ces réactions comprennent les N-oxydes de quinoléine, les quinoléines substituées et divers dérivés de la quinoléine avec des activités biologiques améliorées.
Applications De Recherche Scientifique
La 7-Propoxyquinoléine-3-amine a une large gamme d'applications en recherche scientifique :
Chimie : Elle sert de brique élémentaire pour la synthèse de dérivés de la quinoléine plus complexes.
Biologie : Le composé est utilisé dans l'étude de l'inhibition enzymatique et de la liaison aux récepteurs.
Industrie : Le composé est utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
5. Mécanisme d'action
Le mécanisme d'action de la 7-Propoxyquinoléine-3-amine implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes et aux récepteurs, inhibant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber la gyrase de l'ADN et la topoisomérase IV, des enzymes essentielles à la réplication de l'ADN bactérien, ce qui lui confère des propriétés antibactériennes.
Composés similaires :
- 7-Hydroxyquinoléine-3-amine
- 7-Méthoxyquinoléine-3-amine
- 7-Ethoxyquinoléine-3-amine
Comparaison : Comparée à ses analogues, la 7-Propoxyquinoléine-3-amine présente des propriétés uniques en raison de la présence du groupe propoxy. Cette modification peut améliorer sa lipophilie, améliorant potentiellement sa capacité à traverser les membranes cellulaires et augmentant son activité biologique. De plus, le groupe propoxy peut influencer l'affinité de liaison du composé aux cibles moléculaires, ce qui en fait un candidat précieux pour le développement de médicaments.
Mécanisme D'action
The mechanism of action of 7-Propoxyquinolin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication, thereby exhibiting antibacterial properties.
Comparaison Avec Des Composés Similaires
- 7-Hydroxyquinolin-3-amine
- 7-Methoxyquinolin-3-amine
- 7-Ethoxyquinolin-3-amine
Comparison: Compared to its analogs, 7-Propoxyquinolin-3-amine exhibits unique properties due to the presence of the propoxy group. This modification can enhance its lipophilicity, potentially improving its ability to cross cell membranes and increasing its biological activity. Additionally, the propoxy group may influence the compound’s binding affinity to molecular targets, making it a valuable candidate for drug development.
Propriétés
Formule moléculaire |
C12H14N2O |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
7-propoxyquinolin-3-amine |
InChI |
InChI=1S/C12H14N2O/c1-2-5-15-11-4-3-9-6-10(13)8-14-12(9)7-11/h3-4,6-8H,2,5,13H2,1H3 |
Clé InChI |
ZUTZWNZPOLENOR-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC2=NC=C(C=C2C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


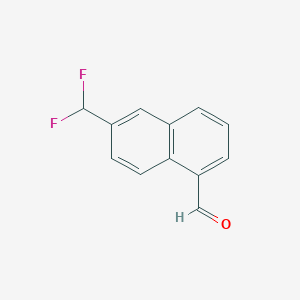

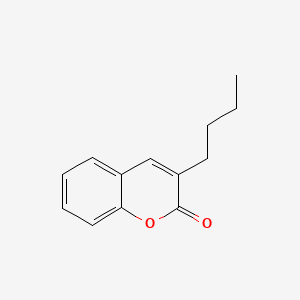


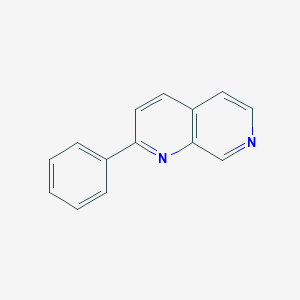

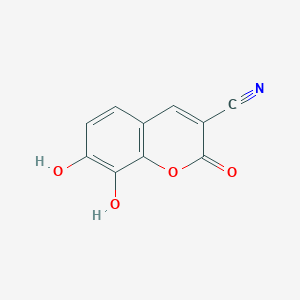
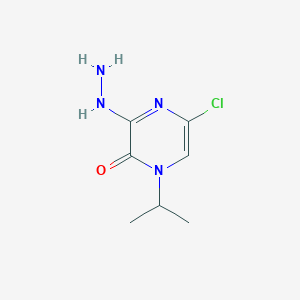


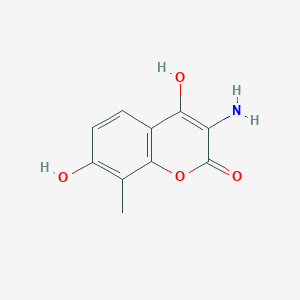
![Trimethyl{1-[(trimethylsilyl)oxy]prop-2-en-1-yl}silane](/img/structure/B11897981.png)
![8-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one](/img/structure/B11897983.png)
